molecular formula C13H7FO B3031122 1-Fluoro-9h-fluoren-9-one CAS No. 1514-16-5

1-Fluoro-9h-fluoren-9-one

Cat. No. B3031122
CAS RN: 1514-16-5
M. Wt: 198.19 g/mol
InChI Key: WJRBIZJUWCBZCT-UHFFFAOYSA-N
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Description

1-Fluoro-9H-fluoren-9-one is a chemical compound with the CAS Number: 1514-16-5 . It has a molecular weight of 198.2 and its IUPAC name is 1-fluoro-9H-fluoren-9-one . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-9H-fluoren-9-one consists of a fluorene backbone with a fluorine atom and a ketone group attached . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

1-Fluoro-9H-fluoren-9-one is a solid at room temperature . It has a molecular weight of 198.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Organic Synthesis and Building Blocks

1-Fluoro-9H-fluoren-9-one serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules due to its reactivity and versatility. For instance, it can participate in palladium-catalyzed carbonylative reactions, leading to the formation of fluoren-9-one derivatives . These derivatives find applications in the synthesis of polyhalogenated dibenzochrysenes and geodesic hydrocarbons.

Thermophysical Property Studies

1-Fluoro-9H-fluoren-9-one’s thermophysical properties are critical for various applications. Researchers evaluate its heat capacity, enthalpy, and phase transitions. These data aid in designing heat transfer fluids, understanding material behavior at different temperatures, and optimizing industrial processes .

Safety and Hazards

1-Fluoro-9H-fluoren-9-one is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331 . These hazard statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding release to the environment and wearing eye/face protection .

Mechanism of Action

Target of Action

The primary targets of 1-Fluoro-9h-fluoren-9-one are currently unknown. This compound is a derivative of fluorenone

Mode of Action

It’s known that fluorenone derivatives can interact with various biological targets, leading to changes in cellular processes . The presence of the fluorine atom may influence the compound’s reactivity and interactions with its targets.

Pharmacokinetics

It’s known that the compound has a high lipophilicity , which suggests it may readily penetrate the blood-brain barrier. This could potentially impact its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Fluoro-9h-fluoren-9-one. For instance, its low water solubility suggests that it may not be readily mobile in the environment. This could affect its distribution and bioavailability in aquatic environments. Furthermore, its lipophilicity could influence its absorption and distribution within organisms.

properties

IUPAC Name

1-fluorofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBIZJUWCBZCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288585
Record name 1-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-9h-fluoren-9-one

CAS RN

1514-16-5
Record name NSC56699
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56699
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-fluoro-9h-fluoren-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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